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Hyfl M

Cyclotide engineering Antimicrobial peptide design Structure-activity relationship

Select Hyfl M for its unique loop‑3 IFFP motif, anionic character (net charge –1), and absence of Met oxidation heterogeneity. Use as an anionic reference in charge‑varied cyclotide panels alongside Hyfl D (+1) and Hyfl L (0), or as an LC‑MS authentication standard for H. floribundus subspecies W. Custom synthesis ensures sequence‑level differentiation validated by mass spectrometry.

Molecular Formula
Molecular Weight
Cat. No. B1576368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyfl M
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hyfl M Cyclotide: Sequence Identity, Source Organism, and Predicted Antimicrobial Class for Research Procurement


Hyfl M is a 29-residue cyclotide (monoisotopic mass 3185.60 Da) originally isolated from the Western Australian subspecies Hybanthus floribundus W [1]. Cyclotides are plant-derived head-to-tail macrocyclic miniproteins characterized by a cyclic cystine knot motif formed from six conserved cysteine residues (I–VI), which confers exceptional thermal, chemical, and proteolytic stability [2]. Based on sequence signatures and database annotations, Hyfl M is predicted to belong to the antimicrobial cyclotide family, although validated bioactivity data remain absent from the primary literature [1][3]. The mature peptide sequence is GNIPCGESCIFFPCFNPGCSCKDNLCYYN, with the cyclotide-typical distribution of Cys residues delimiting six backbone loops [1].

Why Hyfl M Cannot Be Interchanged with Other Hybanthus Cyclotides: Quantitative Limitations and Procurement Rationale


Within the Hybanthus floribundus cyclotide family, at least 16 paralogous sequences (Hyfl A–P) have been characterized, each possessing distinct loop sequences, net charge, and hydrophobicity profiles [1]. Generic substitution among these peptides is not supported by evidence because no published head-to-head bioactivity comparisons exist. Hyfl M carries a unique loop 3 sequence (IFFP) and a distinctive positively charged residue arrangement in loop 6 (KDNL) that are absent from the most closely related analogs Hyfl D, Hyfl E, Hyfl K, and Hyfl L [1]. Until quantitative antimicrobial, hemolytic, or target-selectivity data become available, procurement decisions must rely on demonstrable sequence-level and physicochemical differentiation rather than assumed functional equivalence [1].

Hyfl M Procurement Evidence: Quantitative Sequence, Physicochemical, and Source-Organism Differentiation from Closest Hybanthus Analogs


Unique Loop 3 Hydrophobic Motif Differentiates Hyfl M from Hyfl D, E, K, and L

Hyfl M contains the loop 3 tetrapeptide sequence IFFP, which is not present in any other fully sequenced Hybanthus floribundus cyclotide [1]. The closest analogs—Hyfl D (FTGI), Hyfl E (FLPN), Hyfl K (FTAV), and Hyfl L (FTGV)—all carry distinct hydrophobic loop 3 sequences that differ in aromatic residue count, proline content, and predicted hydrophobicity [1]. The IFFP motif in Hyfl M introduces a second contiguous phenylalanine residue (FF) that is absent in comparator loops, potentially altering membrane-interaction geometry [1]. No direct bioactivity data quantitate the functional consequence of this sequence difference.

Cyclotide engineering Antimicrobial peptide design Structure-activity relationship

Distinctive Net Charge and pI Profile of Hyfl M Relative to Identity-Level Closest Analogs

Hyfl M has a predicted net charge of –1 at neutral pH (Asp residue in loop 6; no Arg, one Lys), yielding an estimated pI of ~5.0–5.5 [1][2]. By contrast, Hyfl D and Hyfl K carry net charges of +1 (one Lys, one Asp; presence of additional positively charged residue) with calculated pI values >7.0 [1][2]. Hyfl L is charge-neutral (one Lys, one Asp) with a pI near 6.5 [1][2]. Hyfl E carries a net charge of +1 (Arg present) [1][2]. The anionic character of Hyfl M is unusual among Hybanthus floribundus cyclotides and may influence solubility, formulation compatibility, and electrostatic interactions with bacterial membranes [1].

Cyclotide charge Isoelectric point Peptide solubility

Loop 6 Sequence Uniqueness Confers a Distinct Hydrophobicity-to-Charge Ratio vs. Hyfl D, K, and L

The loop 6 sequence of Hyfl M (KDNL) differs from Hyfl D (KSKV), Hyfl K (KDKV), and Hyfl L (KDKV) at positions 4 and 5, replacing a positively charged or hydrophobic residue with Asn-Leu [1]. The combined effect is a reduced positive charge density in loop 6 and an altered hydrophobic moment. Although measured RP-HPLC retention times for isolated Hyfl M were not reported, the predicted grand average of hydropathicity (GRAVY) differs from comparators by approximately 0.1–0.2 units, which typically translates into a retention-time shift of 1–3 min under standard C18 gradient conditions [1][2].

Cyclotide hydrophobicity HPLC retention Peptide analytics

Subspecies-Level Source Organism Distinction: Hybanthus floribundus W vs. E as a Procurement-Specification Differentiator

Hyfl M was isolated from Hybanthus floribundus subspecies W (Western Australian variant), whereas the most frequently referenced Hyfl peptides—Hyfl A through Hyfl H—originate from subspecies E (Eastern Australian variant) [1]. LC-MS profiling in the primary study demonstrates that the cyclotide complement of subspecies W is statistically distinguishable from that of subspecies E based on the presence/absence of specific masses and retention-time clusters [1]. Hyfl M itself (mass 3185.6 Da) is reported only in subspecies W and has no mass-matched counterpart in subspecies E extracts [1]. This provides a sourcing-level differentiation that is verifiable by LC-MS fingerprinting.

Cyclotide chemotaxonomy Plant subspecies sourcing Natural product authenticity

Absence of Methionine Oxidation Liability in Hyfl M Contrasts with Hyfl B and Hyfl C

Among the Hybanthus floribundus cyclotides sequenced by Edman degradation, Hyfl B was recovered exclusively in the Met-oxidized form, and Hyfl C exhibited both oxidized and reduced Met species, indicating inherent oxidative susceptibility [1]. Hyfl M lacks methionine entirely (sequence: no Met), eliminating this oxidation liability [1]. While Met oxidation in cyclotides does not necessarily abrogate bioactivity, it introduces heterogeneity that complicates quality control, bioactivity reproducibility, and regulatory documentation [1].

Peptide oxidation Stability Quality control

Predicted Antimicrobial Peptide Signature: Hyfl M vs. Hyfl Peptides with No Predicted Activity

Hyfl M is annotated as 'Antimicrobial – Predicted (Based on signature)' in the CAMPR3 database, a status shared with most but not all Hybanthus cyclotides [1]. Within the CAMPR3 and SATpdb databases, Hyfl M receives a positive antimicrobial prediction score based on the presence of conserved cyclotide sequence features, whereas sequences with incomplete or degraded loop motifs (e.g., partial sequences Hyfl G, Hyfl H, Hyfl N, Hyfl O) lack such annotation [1][2]. It must be emphasized that no experimental MIC, MBC, or inhibition-zone data exist for any Hyfl peptide in the peer-reviewed literature; all activity assignments are computational predictions only [1].

Antimicrobial prediction In silico screening Peptide database

Recommended Application Scenarios for Hyfl M Based on Evidenced Sequence-Level and Physicochemical Differentiation


Anionic Cyclotide Scaffold for Charge-Modulated Membrane Selectivity Studies

Hyfl M, with a net charge of –1 at physiological pH, provides a rare anionic cyclotide template that contrasts with the predominantly cationic Hyfl family members [1]. Researchers investigating the role of peptide net charge in bacterial membrane selectivity, hemolytic threshold, or endosomal escape can employ Hyfl M as the anionic reference point in a systematically charge-varied panel alongside Hyfl D (+1) and Hyfl L (0) [1]. The predicted pI differential of ≥1.5 units ensures measurable differences in electrophoretic mobility and ion-exchange chromatographic behavior [1][2]. Note: this scenario depends on experimentally unconfirmed predictions; users should validate charge-dependent effects in their own assay systems.

Chemotaxonomic Standard for Hybanthus floribundus Subspecies W Authentication

Because Hyfl M (mass 3185.6 Da) is detected exclusively in H. floribundus subspecies W and absent from subspecies E, it functions as a subspecies-specific LC-MS marker [1]. Quality-control laboratories and natural product suppliers can use synthetic or isolated Hyfl M as a retention-time and mass reference standard to authenticate botanical raw materials purported to originate from the Western Australian variant. This application is supported by direct head-to-head LC-MS comparison data from the foundational study [1].

Oxidation-Resistant Cyclotide for Long-Term Stability and Reproducibility Studies

Unlike Hyfl B and Hyfl C, which exhibit Met oxidation heterogeneity, Hyfl M contains no methionine residues and therefore eliminates a documented source of oxidative degradation that complicates bioactivity reproducibility [1]. Procurement of Hyfl M is indicated for experiments requiring long-term storage (>6 months), exposure to oxidizing conditions, or high-reproducibility pharmacological profiling where batch-to-batch compositional uniformity is critical [1].

Loop 3 Hydrophobic-Motif Variant for Structure-Activity Relationship (SAR) Libraries

The IFFP motif in loop 3 of Hyfl M is unique among fully sequenced Hybanthus cyclotides, offering a hydrophobic fingerprint (two contiguous Phe residues) not represented in Hyfl D, E, K, or L [1]. Medicinal chemistry and peptide engineering groups constructing cyclotide-based SAR libraries can incorporate Hyfl M as the high-aromaticity loop-3 variant to probe the contribution of Phe-Phe stacking to membrane-binding affinity, self-association, or target engagement. The absence of validated bioactivity data means SAR interpretation should be restricted to biophysical readouts (surface plasmon resonance, tryptophan fluorescence quenching, circular dichroism) until functional assays are published [1].

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